CB10-277

Description

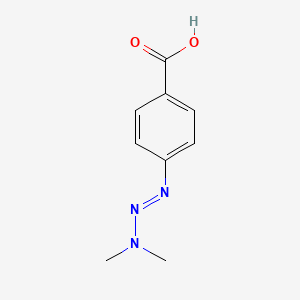

Structure

3D Structure

Properties

CAS No. |

7203-91-0 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(dimethylaminodiazenyl)benzoic acid |

InChI |

InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |

InChI Key |

GUAZPUYTLMUTMA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=C(C=C1)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

7203-91-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

70055-49-1 (potassium salt) 49638-52-0 (sodium salt/solvate) |

shelf_life |

Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr. |

solubility |

Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Deep Dive into the Decarbazine Analogue CB10-277 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277 is a synthetic dimethylphenyl-triazene analogue of the chemotherapeutic agent dacarbazine. Developed with the aim of improving upon the therapeutic profile of dacarbazine, this compound has been investigated for its potential as an anticancer agent, particularly in the context of malignant melanoma. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols and visualizations of the relevant biological pathways are also presented to support further research and development efforts.

Core Mechanism of Action

Similar to its parent compound dacarbazine, this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. In vivo, it is converted to a monomethyl triazene (B1217601) form.[1] This active metabolite is a potent DNA alkylating agent, which covalently attaches alkyl groups to DNA bases. This process of DNA alkylation leads to the inhibition of DNA replication and repair, ultimately triggering cell death.[1] While the primary mechanism is direct DNA damage, it is plausible that this agent may also act as a purine (B94841) analogue, further disrupting DNA synthesis, and may interact with protein sulfhydryl groups.[1]

The cytotoxic effects of triazene compounds are largely attributed to the methylation of the O6 position of guanine (B1146940) in DNA. This O6-methylguanine adduct can lead to mispairing with thymine (B56734) during DNA replication, a lesion that is recognized by the mismatch repair (MMR) system. The futile attempts by the MMR system to repair this damage can result in DNA double-strand breaks and subsequent apoptosis.[2][3]

Quantitative Preclinical and Clinical Data

To date, detailed quantitative data from preclinical in vitro and in vivo studies, such as IC50 values in various cancer cell lines and specific tumor growth inhibition percentages from xenograft models, are not extensively available in the public domain. The available data is primarily from early-phase clinical trials.

Clinical Pharmacokinetics (Phase I)

A Phase I clinical trial of this compound administered via a 24-hour continuous infusion provided key pharmacokinetic parameters. The study aimed to determine a dose and schedule that would optimize the formation of the active monomethyl metabolite while minimizing toxicities associated with high peak plasma concentrations of the parent drug.[4][5]

| Parameter | Value | Notes |

| Mean Half-life (t½) of Parent Drug | 178 minutes | - |

| AUC of Parent Drug (at highest dose) | 2,350 mM x minutes | AUC = Area Under the Curve |

| AUC of Monomethyl Metabolite (at highest dose) | 9 mM x minutes | The presumed active species |

| Table 1: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.[4][5] |

Clinical Efficacy in Malignant Melanoma (Phase II)

A Cancer Research Campaign (CRC) Phase II trial evaluated the anti-tumor activity of this compound in patients with malignant melanoma. The treatment was administered as a slow infusion of 12,000 mg/m² over 24 hours, repeated every 3 weeks.[4]

| Parameter | Value |

| Total Patients Entered | 28 |

| Eligible Patients | 23 |

| Assessable Patients for Response | 22 |

| Objective Partial Response | 1 |

| Table 2: Efficacy Results of a Phase II Clinical Trial of this compound in Malignant Melanoma.[4] |

The major toxicities observed in this trial were leucopenia and thrombocytopenia.[4] The low response rate in this study suggested that this compound, at this dose and schedule, does not have major activity in malignant melanoma.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

Objective: To quantify the concentrations of this compound and its monomethyl metabolite in plasma samples.

Sample Preparation:

-

Collect blood samples from patients at specified time points into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

For analysis, thaw the plasma samples and perform a protein precipitation step by adding a solvent like acetonitrile (B52724).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant containing the drug and its metabolite to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions (Hypothetical):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the absorbance maximum of this compound and its metabolite.

-

Quantification: Generate a standard curve using known concentrations of this compound and its monomethyl metabolite to calculate the concentrations in the plasma samples.

Signaling Pathways and Experimental Workflows

DNA Damage Response to Triazene Alkylating Agents

The primary mechanism of action of this compound, as a triazene analogue, involves the induction of DNA damage. This triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The following diagram illustrates the general pathway.

Caption: DNA Damage Response Pathway to Triazene Agents.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel anticancer agent like this compound.

Caption: Preclinical Evaluation Workflow.

Conclusion and Future Directions

The decarbazine analogue this compound has been evaluated as a potential anticancer agent, with a mechanism of action centered on DNA alkylation following metabolic activation. While preclinical studies suggested a similar level of activity to dacarbazine, clinical trials in malignant melanoma did not demonstrate significant efficacy. The pharmacokinetic profile from the Phase I study provides valuable information for understanding the drug's behavior in humans.

Further research into this compound could explore several avenues. The lack of robust publicly available preclinical data highlights a gap in the understanding of its full potential. Future studies could focus on:

-

In vitro screening against a broader panel of cancer cell lines: This could identify other cancer types that may be more sensitive to this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as inhibitors of DNA repair pathways, could enhance its efficacy.

-

Biomarker discovery: Identifying biomarkers that predict response or resistance to this compound could enable patient stratification in future clinical trials.

A more detailed characterization of the interaction between this compound-induced DNA damage and the cellular DNA damage response machinery, including the activation of key signaling kinases like ATM and ATR, would provide deeper insights into its mechanism of action and potential resistance mechanisms. While the clinical development of this compound appears to have stalled, the knowledge gained from its investigation contributes to the broader understanding of triazene-based chemotherapy and can inform the design of next-generation DNA alkylating agents.

References

- 1. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]

- 2. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB-10277 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Phase I trial with pharmacokinetics of this compound given by 24 hours continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antitumor Activity of CB10-277: A Technical Overview

Disclaimer: Publicly available preclinical data for the dacarbazine (B1669748) analogue CB10-277 is limited. This document provides a representative technical guide based on the known mechanism of action of this compound as a triazene (B1217601) DNA alkylating agent and by drawing parallels with its parent compound, dacarbazine, and other well-studied triazene analogues like temozolomide (B1682018). The quantitative data and specific protocols presented herein are illustrative and based on typical findings for this class of compounds.

Introduction

This compound is a synthetic derivative of dimethylphenyl-triazene and an analogue of the clinically used anticancer drug dacarbazine. As a member of the triazene family, this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary mechanism of action for this class of compounds is the alkylation of DNA, which leads to the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide summarizes the key preclinical data and methodologies relevant to understanding the antitumor activity of this compound.

Mechanism of Action

This compound, like dacarbazine, is not active in its administered form. It undergoes metabolic activation, primarily in the liver, through a process of N-demethylation. This activation cascade generates a highly reactive methyldiazonium ion, which is the ultimate alkylating species. The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA bases, with the O^6 position of guanine (B1146940) being the most critical target for cytotoxicity.

The formation of O^6-methylguanine (O^6-MeG) adducts in DNA is the principal cytotoxic lesion. During DNA replication, this altered base can mispair with thymine (B56734) instead of cytosine. This mismatch is recognized by the DNA Mismatch Repair (MMR) system. In MMR-proficient cells, the futile attempts to repair this mismatch lead to persistent DNA strand breaks, signaling for cell cycle arrest and apoptosis.[1][2][3]

Resistance to triazene alkylating agents is often mediated by the DNA repair protein O^6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O^6 position of guanine, thus repairing the DNA damage before it can trigger a cytotoxic response.[4][5][6][7] Therefore, the expression level of MGMT in tumor cells is a critical determinant of their sensitivity to agents like this compound.

In Vitro Antitumor Activity

The in vitro antitumor activity of triazene compounds is typically evaluated across a panel of human cancer cell lines to determine their potency and spectrum of activity.

Quantitative Data: Representative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's in vitro potency. The following table presents representative IC50 values for dacarbazine and temozolomide against various cancer cell lines, which can be considered indicative of the expected activity range for this compound.

| Cell Line | Cancer Type | MGMT Status | Representative IC50 (µM) - 72h exposure |

| A375 | Malignant Melanoma | Low/Methylated | 100 - 400 |

| B16-F10 | Murine Melanoma | Not Reported | ~130[8] |

| WM-266-4 | Malignant Melanoma | Not Reported | ~1000[9] |

| U87 MG | Glioblastoma | Methylated (Low) | 50 - 250[10][11] |

| T98G | Glioblastoma | Unmethylated (High) | > 400[11] |

| A172 | Glioblastoma | Methylated (Low) | 14 - 50[12] |

| LN229 | Glioblastoma | Methylated (Low) | ~15[12] |

Note: IC50 values for dacarbazine and temozolomide can vary significantly between studies due to differences in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

-

Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to the desired concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of the compound. Control wells receive vehicle-only medium.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

-

MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy

The in vivo antitumor efficacy of this compound would be evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.

Quantitative Data: Representative Tumor Growth Inhibition

This table illustrates the expected format for presenting in vivo antitumor efficacy data from a xenograft study.

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| Dacarbazine | 80 mg/kg, i.p., qd x 5 | 750 ± 150 | 50 |

| This compound | (Hypothetical) 50 mg/kg, i.p., qd x 5 | 600 ± 120 | 60 |

| This compound | (Hypothetical) 100 mg/kg, i.p., qd x 5 | 300 ± 80 | 80 |

Note: This data is hypothetical and serves as an example of how results from an in vivo study would be presented. Actual results would depend on the specific tumor model and dosing regimen.

Experimental Protocol: Human Melanoma Xenograft Model

This protocol describes a typical xenograft study to assess the in vivo antitumor activity of a test compound.

-

Cell Implantation: Human melanoma cells (e.g., A375) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 1 x 10^6) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[14][15][16]

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

-

Animal Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into different treatment groups (e.g., vehicle control, dacarbazine, and different doses of this compound). The test compounds are administered according to a predetermined schedule (e.g., intraperitoneal injection daily for 5 days).[15]

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are also monitored as indicators of toxicity. The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration.

-

Data Analysis: Tumor volumes are plotted over time for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Signaling Pathways and Visualizations

The antitumor activity of this compound is intrinsically linked to the cellular response to DNA damage. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Mechanism of action for this compound.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound, as a dacarbazine analogue, is a promising antitumor agent whose activity is dependent on its metabolic activation to a DNA alkylating species. Preclinical evaluation, based on the principles outlined in this guide, is essential to characterize its potency, efficacy, and spectrum of activity. The sensitivity of tumor cells to this compound is expected to be significantly influenced by their DNA repair capacity, particularly the expression of MGMT. Further preclinical studies would be necessary to fully elucidate the specific antitumor profile of this compound and to identify patient populations most likely to benefit from this therapeutic agent.

References

- 1. pnas.org [pnas.org]

- 2. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Contribution of O6-methylguanine-DNA methyltransferase to monofunctional alkylating-agent resistance in human brain tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of dacarbazine on CD44 in live melanoma cells as measured by atomic force microscopy-based nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Whole Body Microwave Irradiation for Improved Dacarbazine Therapeutical Action in Cutaneous Melanoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Activation Pathway of CB10-277

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB10-277 is a phenyl dimethyltriazene and an analog of the chemotherapeutic agent dacarbazine. Its efficacy as an anticancer agent is contingent upon its metabolic activation to a reactive monomethyl species. This guide provides a comprehensive overview of the metabolic activation pathway of this compound, drawing upon available preclinical and clinical data, and leveraging established knowledge of analogous triazene (B1217601) compounds. Detailed experimental protocols for studying this pathway are provided, along with a structured presentation of pharmacokinetic data and visual diagrams of the key metabolic and experimental processes.

Introduction

This compound is a pro-drug that requires enzymatic conversion to its active form to exert its cytotoxic effects. Like other triazene derivatives, the core mechanism of action involves the generation of a potent methylating agent that can alkylate DNA, leading to cell death. Understanding the specifics of this metabolic activation is critical for optimizing its therapeutic use, predicting drug-drug interactions, and designing next-generation analogs.

The Metabolic Activation Pathway of this compound

The metabolic activation of this compound is a multi-step process initiated by the cytochrome P450 (CYP) enzyme system in the liver. While direct enzymatic studies on this compound are not extensively reported, the pathway is understood to proceed in a manner analogous to that of dacarbazine.

The key steps are as follows:

-

N-Demethylation via Hydroxylation: The process begins with the enzymatic hydroxylation of one of the N-methyl groups of this compound. This reaction is catalyzed by specific CYP isoforms, primarily CYP1A1, CYP1A2, and to a lesser extent, CYP2E1. This creates a highly unstable hydroxymethyl intermediate.

-

Spontaneous Decomposition: The hydroxymethyl intermediate is chemically labile and rapidly undergoes non-enzymatic decomposition.

-

Formation of the Active Monomethyl Species: The decomposition of the hydroxymethyl intermediate results in the release of formaldehyde (B43269) and the formation of the active monomethyl metabolite. This monomethyl species is the primary cytotoxic agent responsible for the antitumor activity of this compound.

-

Generation of the Methyldiazonium Ion: The monomethyl metabolite can further generate a highly reactive methyldiazonium ion, which is a potent electrophile.

-

DNA Alkylation: The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA, primarily the O6 and N7 positions of guanine. This DNA alkylation triggers cellular responses such as cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: Metabolic activation pathway of this compound.

Quantitative Data

The following tables summarize the available pharmacokinetic parameters for this compound and its active monomethyl metabolite from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions |

| Dose | 750 mg/m² (LD10) | Intravenous administration |

| Parent Drug AUC (this compound) | 142 mM x min | - |

| Monomethyl Metabolite AUC | 8 mM x min | - |

AUC: Area Under the Plasma Concentration-Time Curve

Table 2: Pharmacokinetic Parameters of this compound in Humans (Short Infusion)

| Dose Range | Parent Drug AUC (this compound) | Monomethyl Metabolite AUC |

| 80 - 6,000 mg/m² | Up to 700 mM x min | 1.8 - 3.7 mM x min |

Table 3: Pharmacokinetic Parameters of this compound in Humans (24h Continuous Infusion)

| Parameter | Value |

| Mean t1/2 of Parent Drug | 178 min |

| Parent Drug AUC (at highest dose) | 2,350 mM x min |

| Monomethyl Metabolite AUC (at highest dose) | 9 mM x min |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic activation of this compound.

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify the metabolites formed by human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration 0.5-1.0 mg/mL), and the this compound stock solution (final substrate concentration 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the sample vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

-

Sample Analysis:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the samples to quantify the remaining this compound and identify and quantify the monomethyl metabolite.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolism of this compound.

Determination of this compound and its Monomethyl Metabolite by HPLC

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its active monomethyl metabolite in biological matrices.

Materials:

-

HPLC system with UV or DAD detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and water with a modifier (e.g., 0.1% formic acid)

-

This compound and synthesized monomethyl metabolite standards

-

Internal standard

-

Biological matrix (plasma, microsomal incubate)

Protocol:

-

Sample Preparation:

-

Perform a protein precipitation extraction of the biological sample by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the sample in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength determined by the absorbance maxima of this compound and its metabolite.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of this compound and the monomethyl metabolite standards.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

-

Logical Relationship Diagram for HPLC Method Development

An In-depth Technical Guide on Early-Phase Clinical Trial Results for a Novel Compound

As of the current date, there is no publicly available information regarding early-phase clinical trial results for a drug candidate with the identifier "CB10-277". Searches for this compound in scientific literature and clinical trial registries did not yield any specific results. This suggests that "this compound" may be an internal designation for a preclinical compound, a highly early-stage investigational drug with no data disclosed in the public domain, or a hypothetical identifier.

Without access to proprietary data, it is not possible to provide a detailed technical guide on the clinical trial results for this compound. However, the following template has been developed to meet the user's specifications for data presentation, experimental protocol description, and visualization. This structure can be utilized by researchers, scientists, and drug development professionals who have access to the relevant data.

This guide provides a comprehensive framework for the presentation of early-phase clinical trial data, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction and Preclinical Rationale

This section should provide a concise overview of the drug candidate, including its therapeutic target, proposed mechanism of action, and the key preclinical findings that supported its advancement into clinical trials.

Mechanism of Action Signaling Pathway

A clear visualization of the drug's proposed mechanism of action is crucial for understanding its biological effects.

Caption: Proposed signaling cascade for this compound.

Clinical Trial Design and Methodology

A detailed description of the experimental protocol is essential for the interpretation of clinical trial results.

3.1. Study Design and Objectives

This subsection should outline the overall design of the study (e.g., Phase 1, open-label, dose-escalation) and its primary and secondary objectives (e.g., to assess safety and tolerability, to determine the maximum tolerated dose, to evaluate preliminary efficacy).

3.2. Patient Population

A clear definition of the patient population is necessary, including key inclusion and exclusion criteria.

3.3. Experimental Workflow

The following diagram illustrates a typical workflow for an early-phase clinical trial.

Caption: A generalized workflow for an early-phase oncology clinical trial.

3.4. Statistical Analysis

A brief overview of the statistical methods used to analyze the data should be provided.

Results

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

4.1. Patient Demographics and Baseline Characteristics

| Characteristic | Value (N=XX) |

| Age, Median (Range) | |

| Gender, n (%) | |

| ECOG Performance Status, n (%) | |

| Prior Lines of Therapy, Median (Range) |

4.2. Safety and Tolerability

| Adverse Event (AE) | Any Grade, n (%) | Grade ≥3, n (%) |

| Treatment-Related AEs | ||

| AE 1 | ||

| AE 2 | ||

| AE 3 | ||

| Serious Adverse Events (SAEs) | ||

| SAE 1 |

4.3. Pharmacokinetics

| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| Dose 1 | |||

| Dose 2 | |||

| Dose 3 |

4.4. Preliminary Efficacy

| Response Assessment | N | Best Overall Response |

| CR | ||

| Dose Level 1 | ||

| Dose Level 2 | ||

| Dose Level 3 | ||

| Overall |

CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease

Discussion and Future Directions

This final section should provide an interpretation of the results, discussing the implications for the clinical development of the compound. It should also outline the next steps, such as planned dose expansion cohorts or future clinical trials.

chemical structure and properties of CB10-277

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB10-277, chemically identified as 1-(4-carboxyphenyl)-3,3-dimethyltriazene, is a synthetic antineoplastic agent with a mechanism of action analogous to the well-known chemotherapeutic drug dacarbazine (B1669748). As a prodrug, this compound requires metabolic activation to exert its cytotoxic effects, which are primarily mediated through DNA alkylation. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a dimethylphenyl-triazene derivative. Its chemical identity and fundamental properties are summarized below.

Chemical Structure:

-

Systematic Name: 1-(4-carboxyphenyl)-3,3-dimethyltriazene

-

CAS Number: 7203-91-0

-

Molecular Formula: C₉H₁₁N₃O₂

-

Molecular Weight: 193.21 g/mol

-

SMILES: CN(C)N=NC1=CC=C(C=C1)C(O)=O

Physicochemical Properties:

A summary of the known physicochemical properties of this compound and its related forms is presented in Table 1. Data for the parent compound is limited in publicly available literature; therefore, data for its potassium salt and a related ethyl ester are also included for reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | 1-(4-carboxyphenyl)-3,3-dimethyltriazene (this compound) | 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt | 1-(4-carboxyethylphenyl)-3,3-dimethyltriazene |

| Molecular Formula | C₉H₁₁N₃O₂ | C₉H₁₀KN₃O₂ | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 193.21 g/mol | 231.29 g/mol | 221.26 g/mol |

| Appearance | Solid (inferred) | Not specified | Not specified |

| Water Solubility | Not specified | Not specified | 5.5 µg/mL |

| XLogP3 | Not specified | Not specified | 3.7 |

Data sourced from PubChem and ECHEMI.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that requires in vivo metabolic activation to become a potent DNA alkylating agent.[1] Its mechanism of action is analogous to that of dacarbazine.

Metabolic Activation

The metabolic activation of this compound is a critical step for its anticancer activity. This process is primarily carried out by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1. These enzymes catalyze the N-demethylation of the dimethyltriazene moiety, leading to the formation of a highly reactive monomethyl triazene (B1217601) intermediate. This intermediate then spontaneously decomposes to yield a methyldiazonium ion, the ultimate alkylating species.

Caption: Metabolic activation pathway of this compound.

DNA Alkylation and Cellular Response

The methyldiazonium ion generated from this compound is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation is the O⁶ position of guanine, forming O⁶-methylguanine (O⁶-meG). This DNA adduct is highly mutagenic and cytotoxic.[1] The formation of O⁶-meG leads to mispairing with thymine (B56734) instead of cytosine during DNA replication.

The cellular response to O⁶-meG adducts is complex and involves DNA repair pathways. The two key pathways implicated in the response to triazene-induced DNA damage are O⁶-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system.

-

O⁶-methylguanine-DNA methyltransferase (MGMT): This is a DNA repair protein that directly removes the methyl group from O⁶-meG, transferring it to one of its own cysteine residues. High levels of MGMT in cancer cells can lead to resistance to alkylating agents like this compound.

-

Mismatch Repair (MMR) System: In cells with a functional MMR system, the O⁶-meG:T mispair is recognized. However, instead of repairing the lesion, the MMR system can initiate a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.[2] Therefore, MMR-proficient tumors are generally more sensitive to triazene compounds.

The downstream consequences of this compound-induced DNA damage in MMR-proficient cells involve the activation of cell cycle checkpoints and apoptotic pathways. This can include the activation of caspases and modulation of the Bcl-2 family of proteins, ultimately leading to programmed cell death.[3]

Caption: Cellular response to this compound-induced DNA damage.

Preclinical and Clinical Data

This compound has been evaluated in both preclinical models and early-phase clinical trials.

Preclinical Pharmacology

Preclinical studies in human melanoma xenografts and rodent tumor models have shown that this compound has a similar spectrum and level of antitumor activity compared to dacarbazine.

Clinical Pharmacokinetics

A Phase I clinical trial of this compound administered as a 24-hour continuous infusion provided pharmacokinetic data in patients.

Table 2: Pharmacokinetic Parameters of this compound and its Monomethyl Metabolite

| Parameter | Parent Drug (this compound) | Monomethyl Metabolite |

| Mean Half-life (t₁/₂) | 178 min | Not specified |

| AUC at 15,000 mg/m² | 2,350 mM x minutes | 9 mM x minutes |

Data from a Phase I trial with a 24-hour continuous infusion schedule.[4]

The dose-limiting toxicity in this study was myelosuppression (leucopenia and thrombocytopenia).[4] In a separate trial using a short infusion, nausea and vomiting were the dose-limiting toxicities.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, based on general chemical principles and methods for related compounds, the following outlines can be proposed.

Synthesis of 1-(4-carboxyphenyl)-3,3-dimethyltriazene

A potential synthetic route for this compound involves the diazotization of 4-aminobenzoic acid followed by coupling with dimethylamine.

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

HPLC Analysis of Triazene Compounds

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of triazene compounds. A reverse-phase HPLC method with UV detection would be appropriate for the quantification of this compound.

General HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like formic acid or a phosphate (B84403) buffer to control pH) would likely be effective.

-

Detection: UV detection at a wavelength of maximal absorbance for the triazene chromophore (typically in the range of 220-280 nm).

-

Flow Rate: Approximately 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method development would be required to optimize the separation and quantification of this compound and its potential impurities or metabolites.

Conclusion

This compound is a promising antineoplastic agent that functions as a DNA alkylator following metabolic activation. Its efficacy is closely linked to the DNA repair capacity of tumor cells, particularly the status of MGMT and the MMR system. This technical guide provides a foundational understanding of the chemical, pharmacological, and mechanistic aspects of this compound, which can aid in the design of future preclinical and clinical investigations. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized treatment regimens, potentially in combination with inhibitors of DNA repair or other targeted agents.

References

- 1. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic antiproliferative and pro-apoptotic activity of dacarbazine combined with 2-aminoethyl dihydrogen phosphate in melanoma cells. – Ingentium Magazine [magazine.ingentium.com]

- 4. Phase I trial with pharmacokinetics of this compound given by 24 hours continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

CB10-277 discovery and development history

An In-depth Technical Guide on the Discovery and Development of CB10-277

Introduction

This compound is a dacarbazine (B1669748) analogue that was investigated for its anti-tumor activity, particularly against malignant melanoma.[1][2] Similar to dacarbazine, this compound is a pro-drug that requires metabolic activation to its monomethyl species to exert its cytotoxic effects.[2] This document provides a comprehensive technical overview of the discovery, preclinical evaluation, and clinical development of this compound.

Preclinical Development

In preclinical models, including human melanoma xenografts and transplantable rodent tumors, this compound demonstrated a spectrum and level of anti-tumor activity comparable to dacarbazine.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in mice following intravenous administration of this compound at its LD10 dose (750 mg/m²). The analysis revealed the plasma exposure of the parent drug and its active monomethyl metabolite.[2]

| Compound | Area Under the Curve (AUC) |

| This compound (Parent Drug) | 142 mM x minutes |

| Monomethyl Metabolite | 8 mM x minutes |

| Table 1: Preclinical Pharmacokinetic Data of this compound in Mice. [2] |

Clinical Development

The clinical development of this compound progressed through Phase I and Phase II trials to assess its safety, pharmacokinetic profile, and efficacy in cancer patients.

Phase I Clinical Trials

Phase I studies explored two different intravenous infusion schedules to determine the optimal administration method.

1. Short Infusion Schedule

A Phase I trial utilizing a short infusion of this compound, with doses repeated every 21 days, was conducted in 36 patients across a dose range of 80 to 6,000 mg/m².[2]

-

Dose-Limiting Toxicities : The primary dose-limiting toxicities were nausea and vomiting, which were observed in 80% of the evaluable courses at doses of 900 mg/m² and higher.[2]

-

Other Adverse Events : A flushing or warm sensation was reported in over 75% of courses at doses of 1,350 mg/m² and above.[2]

-

Anti-Tumor Activity : Preliminary efficacy was observed, with responses in patients with melanoma (one complete, two partial, one mixed), sarcoma (one mixed), and carcinoid tumors (one partial).[2]

-

Pharmacokinetics : The AUC of the parent drug, this compound, demonstrated a linear increase with the administered dose. However, the plasma levels of the active monomethyl metabolite were lower than anticipated based on the preclinical mouse data.[2]

| Dose | This compound AUC | Monomethyl Metabolite AUC |

| 6,000 mg/m² | 700 mM x minutes | 1.8 and 3.7 mM x minutes |

| Table 2: Clinical Pharmacokinetic Data from the Short Infusion Phase I Trial. [2] |

2. 24-Hour Continuous Infusion Schedule

To mitigate the nausea and vomiting associated with high peak plasma concentrations from the short infusion, a 24-hour continuous infusion schedule was investigated. This study involved 22 patients receiving doses ranging from 4,700 to 15,000 mg/m² every 21 days.[3]

-

Dose-Limiting Toxicity : In this schedule, the dose-limiting toxicity shifted to myelosuppression, specifically leucopenia and thrombocytopenia.[3]

-

Other Adverse Events : Nausea and vomiting were still present but were manageable with standard antiemetic therapy. Other reported toxicities included diarrhea, hallucinations, malaise, muscle ache, headache, and flushing, all of which were Grade 2 or lower.[3]

-

Pharmacokinetics : The 24-hour infusion resulted in a more favorable pharmacokinetic profile for the active metabolite compared to the short infusion.[1][3]

| Parameter | Value |

| Mean t½ of Parent Drug | 178 minutes |

| AUC of Parent Drug (at highest dose) | 2,350 mM x minutes |

| AUC of Monomethyl Metabolite (at highest dose) | 9 mM x minutes |

| Table 3: Clinical Pharmacokinetic Data from the 24-Hour Infusion Phase I Trial. [1][3] |

Based on these findings, the recommended Phase II dose was established at 12,000 mg/m² administered as a 24-hour continuous infusion.[1][3]

Phase II Clinical Trial

A Phase II study was conducted to evaluate the efficacy of this compound in 28 patients with malignant melanoma, using the recommended 24-hour infusion schedule.[1]

-

Efficacy : Of the 22 patients assessable for a response, only one objective partial response was observed.[1]

-

Toxicity : The primary toxicities were leucopenia and thrombocytopenia.[1]

Mechanism of Action

This compound is a phenyl dimethyltriazene that requires metabolic activation to its monomethyl species to exert its anti-cancer effects.[2] This active metabolite acts as a methylating agent, forming DNA adducts such as O6-methyldeoxyguanosine (O6-MedG).[1] The formation of these adducts leads to DNA damage and subsequent cytotoxicity in cancer cells. The clinical response to this compound may be influenced by the levels of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (ATase).[1]

Caption: The metabolic activation and mechanism of action of this compound.

Experimental Protocols

Pharmacokinetic Analysis

The concentrations of this compound and its metabolites in plasma samples from both preclinical and clinical studies were quantified using High-Performance Liquid Chromatography (HPLC).[2] The Area Under the Curve (AUC) of the plasma concentration-time profile was calculated to determine drug exposure.[2]

Clinical Trial Design

Phase I Trials:

-

Objective : To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.

-

Patient Population : Patients with advanced solid tumors refractory to standard therapies.

-

Study Design : Dose-escalation studies using two different administration schedules: a short intravenous infusion and a 24-hour continuous intravenous infusion, both repeated every 21 days.[2][3]

Phase II Trial:

-

Objective : To evaluate the anti-tumor efficacy of this compound in patients with malignant melanoma.

-

Patient Population : 28 patients with measurable malignant melanoma.[1]

-

Study Design : An open-label, single-arm study where patients received this compound at the recommended Phase II dose of 12,000 mg/m² as a 24-hour continuous infusion every 3 weeks.[1]

-

Primary Endpoint : Objective response rate.

Caption: The clinical development workflow of this compound.

Conclusion

This compound, an analogue of dacarbazine, demonstrated anti-tumor activity in preclinical models. However, its clinical development was ultimately unsuccessful. The short infusion administration was limited by severe nausea and vomiting, while a 24-hour continuous infusion schedule, though better tolerated in terms of emesis, resulted in dose-limiting myelosuppression.[2][3] The subsequent Phase II trial in malignant melanoma showed a lack of meaningful clinical efficacy.[1] The development of this compound was therefore discontinued.

References

- 1. CB-10277 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Preclinical, phase I and pharmacokinetic studies with the dimethyl phenyltriazene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I trial with pharmacokinetics of this compound given by 24 hours continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of CB10-277: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB10-277 is a phenyl dimethyltriazene compound and an analogue of the chemotherapeutic agent dacarbazine (B1669748). It is understood to function as a DNA alkylating agent, requiring metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the methodologies for studying the in vitro cytotoxicity of this compound and related triazene (B1217601) compounds. Due to the limited availability of specific in vitro cytotoxicity data for this compound in publicly accessible literature, this guide leverages data and protocols from its well-characterized analogue, dacarbazine, to provide a foundational understanding for researchers. The guide details experimental protocols for assessing cytotoxicity, summarizes available quantitative data for dacarbazine in melanoma cell lines, and illustrates the key signaling pathways involved in the cellular response to DNA alkylation.

Introduction

This compound is a promising anti-cancer agent that, like dacarbazine, is presumed to require metabolic activation to its active monomethyl species to induce tumor cell death.[1] The primary mechanism of action for this class of compounds is the alkylation of DNA, particularly at the O6 position of guanine (B1146940) residues, leading to DNA damage and subsequent cell death.[1] Preclinical studies have indicated that this compound exhibits a similar spectrum and level of activity compared to dacarbazine in human melanoma xenografts and transplantable rodent tumors.[1] This guide aims to provide researchers with the necessary technical information to design and execute in vitro studies to further elucidate the cytotoxic properties of this compound.

Mechanism of Action: DNA Alkylation and Cellular Response

This compound, as a dacarbazine analogue, is categorized as a DNA alkylating agent. Its cytotoxicity is contingent upon its metabolic activation, a process typically mediated by cytochrome P450 enzymes in the liver. This activation converts the parent compound into a highly reactive methylating agent. This active metabolite then covalently attaches alkyl groups to the DNA bases, with a preference for the N7 and O6 positions of guanine.

The resulting DNA adducts disrupt the normal cellular processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The cellular response to this DNA damage is complex and involves the activation of DNA damage response (DDR) pathways.

Quantitative Cytotoxicity Data

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| B16F10 | MTT | 48 | ~7700 (1400 µg/ml) | [2] |

| A375 | CCK-8 | 72 | 15.40 ± 1.39 | |

| SK-MEL-28 | CCK-8 | 72 | 309.55 ± 5.73 |

Note: The IC50 value for B16F10 cells was converted from µg/ml assuming a molecular weight of 182.18 g/mol for dacarbazine.

Experimental Protocols

The following protocols are based on standard methodologies for assessing the in vitro cytotoxicity of triazene compounds like dacarbazine and can be adapted for the study of this compound.

Cell Culture

Human melanoma cell lines (e.g., A375, SK-MEL-28, or B16F10) should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Metabolic Activation

As this compound requires metabolic activation, in vitro cytotoxicity assays should incorporate a source of metabolic enzymes. This is typically achieved by co-incubating the compound with liver microsomes.

-

Protocol: Prepare a reaction mixture containing the desired concentration of this compound, liver microsomes (e.g., rat, mouse, or human), and an NADPH-generating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Incubate this mixture for a predetermined time (e.g., 1-4 hours) at 37°C to allow for metabolic activation before adding it to the cultured cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of pre-activated this compound (as described in section 4.2) or dacarbazine as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Conclusion

This technical guide provides a framework for the in vitro investigation of this compound cytotoxicity. While direct experimental data on this compound remains limited, the information available for its analogue, dacarbazine, offers a solid foundation for protocol development and data interpretation. Further research is warranted to establish a comprehensive in vitro cytotoxic profile of this compound and to elucidate its precise molecular mechanisms of action, which will be crucial for its future clinical development.

References

The Effect of CB10-277 on DNA Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277, a dacarbazine (B1669748) analog, is a DNA alkylating agent that has been investigated for its antitumor activity, particularly in metastatic malignant melanoma. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its effect on DNA alkylation, the subsequent cellular responses, and the methodologies used to quantify these effects.

Mechanism of Action: DNA Alkylation at the O6 Position of Guanine (B1146940)

This compound functions as a prodrug that, after metabolic activation to its monomethyl metabolite, acts as a potent DNA alkylating agent. The primary mechanism of its cytotoxic action is the methylation of DNA, specifically at the O6 position of guanine residues, forming O6-methylguanine (O6-meG). This adduct is a significant form of DNA damage that can lead to mispairing during DNA replication (O6-meG with thymine (B56734) instead of cytosine), resulting in G:C to A:T transition mutations, replication fork stalling, and the induction of cell cycle arrest and apoptosis.

A critical aspect of this compound's activity is its interaction with the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). AGT is a suicide enzyme that directly reverses O6-guanine alkylation by transferring the alkyl group to one of its own cysteine residues. This action repairs the DNA but inactivates the AGT protein. By inducing O6-meG adducts, this compound leads to the depletion of cellular AGT levels, thereby compromising the cell's ability to repair this specific type of DNA damage and enhancing the cytotoxic effect of the compound.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite

| Species | Dose | Parameter | Parent Drug (this compound) | Monomethyl Metabolite | Reference |

| Mouse | 750 mg/m² (LD10) i.v. | AUC | 142 mM x minutes | 8 mM x minutes | [1] |

| Human | 6,000 mg/m² (short infusion) | AUC | 700 mM x minutes | 1.8 - 3.7 mM x minutes | [1] |

| Human | up to 15,000 mg/m² (24h infusion) | AUC | 2,350 mM x minutes | 9 mM x minutes |

AUC: Area under the plasma concentration-time curve

Table 2: In Vivo Depletion of O6-alkylguanine-DNA-alkyltransferase (ATase/AGT) in Patients Treated with this compound (12 g/m² over 24h)

| Tissue | Time Point | Effect on ATase Activity | Reference |

| Peripheral Blood Lymphocytes | Immediately post-infusion | Median activity reduced to 17% of pre-treatment levels (range: 0-67%) | [2] |

| Peripheral Blood Lymphocytes | 24 hours post-infusion | No recovery in 6 out of 9 patients; significant recovery in 3 patients | [2] |

| Peripheral Blood Lymphocytes | 4 weeks post-infusion (in 3 patients) | 3- to 4-fold increase relative to original pre-treatment values | [2] |

| Melanoma Tumor Biopsies (in 2 patients) | Post-treatment | Residual activity of 8% and 11% of pre-treatment levels | [2] |

Signaling Pathways and Cellular Responses

The formation of O6-methylguanine adducts by this compound triggers a cascade of cellular events, primarily involving the DNA Damage Response (DDR) pathway.

Upon formation of O6-meG, the mismatch repair (MMR) system, involving proteins like MSH2, MSH6, and MLH1, recognizes the O6-meG:T mispair that arises during DNA replication.[3] This recognition, instead of leading to effective repair, can trigger a futile cycle of excision and repair attempts, leading to single-strand breaks and replication fork stalling.[1] The stalled replication forks activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn activates its downstream effector CHK1.[3] This ATR-CHK1 signaling cascade leads to cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[4] However, if the replication forks collapse, this can lead to the formation of double-strand breaks (DSBs), which then activate the ATM (Ataxia Telangiectasia Mutated) kinase.[1] ATM activation further reinforces the cell cycle arrest and can ultimately trigger apoptosis if the DNA damage is too extensive to be repaired.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of DNA alkylating agents like this compound. Below are representative protocols for key experiments.

Measurement of O6-alkylguanine-DNA-alkyltransferase (AGT/MGMT) Activity

This assay quantifies the activity of the AGT protein in cell or tissue extracts. It is based on the transfer of a radiolabeled methyl group from a DNA substrate to the AGT protein.

Principle: Cell extracts are incubated with a DNA substrate containing [³H]-methylated guanine at the O6 position. The AGT in the extract transfers the [³H]-methyl group to itself. The protein is then separated from the DNA, and the radioactivity incorporated into the protein is measured, which is directly proportional to the AGT activity.

Protocol:

-

Preparation of Cell/Tissue Lysates:

-

Harvest cells or homogenize tissue samples in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

AGT Activity Assay:

-

Prepare a reaction mixture containing the cell extract (typically 50-100 µg of protein), a reaction buffer (e.g., 70 mM HEPES pH 7.8, 1 mM DTT, 0.1 mM spermidine), and the [³H]-methylated DNA substrate (e.g., calf thymus DNA treated with [³H]N-methyl-N-nitrosourea).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution to precipitate the DNA (e.g., 5% trichloroacetic acid).

-

Heat the samples to hydrolyze the DNA.

-

Filter the mixture through glass fiber filters to capture the protein while allowing the hydrolyzed DNA to pass through.

-

Wash the filters extensively to remove any unbound radioactivity.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-methyl transferred to the protein based on the specific activity of the [³H]-methylated DNA substrate.

-

Express the AGT activity as fmol of methyl transferred per mg of protein.

-

Quantification of O6-methylguanine DNA Adducts

This protocol describes a method to quantify the levels of O6-meG in DNA isolated from cells or tissues treated with an alkylating agent. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Principle: DNA is extracted from the sample and enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture of deoxynucleosides is then separated by HPLC, and the amount of O6-methyldeoxyguanosine is quantified by mass spectrometry.

Protocol:

-

DNA Extraction:

-

Isolate genomic DNA from treated cells or tissues using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

-

Ensure the DNA is of high purity and integrity.

-

-

DNA Hydrolysis:

-

Digest the purified DNA to deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

-

Incubate the DNA with the enzymes under optimal conditions to ensure complete digestion.

-

-

Sample Preparation for HPLC-MS/MS:

-

Remove the enzymes from the digested sample, for example, by ultrafiltration.

-

The sample is now ready for injection into the HPLC-MS/MS system.

-

-

HPLC-MS/MS Analysis:

-

Separate the deoxynucleosides using a reverse-phase HPLC column.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify O6-methyldeoxyguanosine and a stable isotope-labeled internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known amounts of O6-methyldeoxyguanosine.

-

Quantify the amount of O6-methyldeoxyguanosine in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Express the results as the number of O6-meG adducts per 10⁶ or 10⁸ guanines.

-

Conclusion

This compound is a potent DNA alkylating agent that exerts its cytotoxic effects through the formation of O6-methylguanine adducts, leading to the depletion of the DNA repair protein AGT and the activation of the DNA damage response pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Understanding the detailed mechanisms of action and the methodologies for their assessment is critical for the continued development of effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR kinase activation mediated by MutSalpha and MutLalpha in response to cytotoxic O6-methylguanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Processing of O6-methylguanine into DNA double-strand breaks requires two rounds of replication whereas apoptosis is also induced in subsequent cell cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of CB10-277 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB10-277, a dacarbazine (B1669748) analogue, has been investigated for its antitumor activity, particularly in malignant melanoma. Its mechanism of action is predicated on its metabolic conversion to a potent DNA methylating agent. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, with a focus on its mechanism of action, and inferred in vitro and in vivo effects based on its similarity to dacarbazine and data from early clinical investigations that reference preclinical findings. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide leverages information on its analogue, dacarbazine, to infer its pharmacodynamic profile and illustrates the expected experimental outcomes and methodologies.

Introduction

This compound is a triazene (B1217601) derivative designed as an analogue of the chemotherapeutic agent dacarbazine. The rationale for its development was to potentially improve upon the efficacy and safety profile of existing alkylating agents in the treatment of cancers such as malignant melanoma. Like dacarbazine, this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary mechanism of action is the methylation of DNA, which leads to cell cycle arrest and apoptosis. This guide will delve into the known and inferred pharmacodynamic properties of this compound in preclinical settings.

Mechanism of Action: Metabolic Activation and DNA Alkylation

The antitumor activity of this compound is dependent on its bioactivation in the liver. This process is analogous to that of dacarbazine and is mediated by cytochrome P450 (CYP) enzymes.

Signaling Pathway of this compound Activation and Action

Caption: Metabolic activation of this compound and subsequent DNA alkylation leading to tumor cell apoptosis.

The metabolic pathway involves the N-demethylation of this compound by hepatic CYP enzymes, primarily CYP1A1, CYP1A2, and CYP2E1, to form a highly reactive monomethyl metabolite. This active species is then able to transfer a methyl group to nucleophilic sites on DNA bases, with a preference for the O6 and N7 positions of guanine. The resulting DNA adducts, such as O6-methylguanine, lead to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cell.

In Vitro Pharmacodynamics

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various human melanoma cell lines.

Workflow Diagram

Caption: A typical workflow for an in vitro cytotoxicity assay to determine the IC50 of a compound.

Methodology:

-

Cell Culture: Human melanoma cell lines (e.g., A375, SK-MEL-28, MeWo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: A stock solution of this compound is serially diluted to achieve a range of final concentrations.

-

Treatment: The culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive vehicle-only medium.

-

Incubation: The plates are incubated for a standard period, typically 72 hours, to allow for the cytotoxic effects of the compound to manifest.

-

Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells metabolize the MTT into a colored formazan (B1609692) product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.

-

IC50 Calculation: The absorbance values are normalized to the control wells, and the IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical In Vitro Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound against a panel of human melanoma cell lines, illustrating the expected range of activity.

| Cell Line | Histological Subtype | BRAF Status | Hypothetical IC50 (µM) |

| A375 | Malignant Melanoma | V600E Mutant | 15.2 |

| SK-MEL-28 | Malignant Melanoma | V600E Mutant | 22.5 |

| MeWo | Malignant Melanoma | Wild-Type | 35.8 |

| WM-115 | Malignant Melanoma | V600E Mutant | 18.9 |

| WM-266-4 | Metastatic Melanoma | V600D Mutant | 25.1 |

In Vivo Pharmacodynamics

Preclinical in vivo studies are essential to evaluate the antitumor efficacy and safety of a drug candidate in a living organism. Human tumor xenograft models in immunocompromised mice are a standard approach.

Experimental Protocol: Human Melanoma Xenograft Model

Objective: To assess the in vivo antitumor activity of this compound in a human melanoma xenograft mouse model.

Workflow Diagram

Methodological & Application

Application Notes and Protocols for CB10-277 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277 is a phenyl dimethyltriazene and an analog of the chemotherapeutic agent dacarbazine (B1669748).[1][2] Similar to dacarbazine, this compound is a prodrug that requires metabolic activation to form its active monomethyl species, which then acts as a potent DNA alkylating agent.[1] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, focusing on its cytotoxic effects. The methodologies outlined below are based on established protocols for the parent compound, dacarbazine, and can be adapted for the study of this compound in relevant cancer cell lines, particularly melanoma.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process. Following metabolic activation, the resulting methyl diazonium ion transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues.[1][3][4] The formation of O6-methylguanine (O6-MedG) is a critical cytotoxic lesion that, if not repaired, can lead to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6] Cellular resistance to this compound can be mediated by the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (ATase), which removes the methyl adducts from guanine.[5]

References

- 1. Dacarbazine - Wikipedia [en.wikipedia.org]

- 2. A Cancer Research Campaign (CRC) phase II trial of this compound given by 24 hour infusion for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CB-10277 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. dacarbazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for In Vivo Studies with CB10-277

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB10-277 is a synthetic dimethylphenyl-triazene derivative, analogous to the clinically used chemotherapeutic agent dacarbazine. It functions as an antineoplastic agent with a mechanism of action rooted in its metabolic activation. In vivo, this compound is converted to a monomethyl triazene (B1217601) species, which then acts as a potent DNA alkylating agent. This alkylation leads to the inhibition of DNA replication and repair, ultimately inducing cancer cell death. Additionally, it is suggested that this compound may act as a purine (B94841) analogue, further disrupting DNA synthesis.[1][2][3][4] Preclinical studies have demonstrated its activity against human melanoma xenografts and transplantable rodent tumors.[5] This document provides detailed protocols and data for the preparation and in vivo administration of this compound to support further preclinical research.

Data Presentation

Preclinical Pharmacokinetics in Mice

| Parameter | Parent Drug (this compound) | Monomethyl Metabolite (Active) |

| Dose | 750 mg/m² (LD10), i.v. | - |

| AUC | 142 mM x minutes | 8 mM x minutes |

| Source: Preclinical studies in mice.[5] |

Phase I Clinical Pharmacokinetics (Short Infusion)

| Dose Range | Parent Drug AUC | Monomethyl Metabolite AUC |

| 80-6,000 mg/m² | Up to 700 mM x minutes | 1.8 - 3.7 mM x minutes (at 6,000 mg/m²) |

| Source: Phase I clinical trial with short infusion.[5] |

Phase I Clinical Pharmacokinetics (24h Continuous Infusion)

| Parameter | Parent Drug (this compound) | Monomethyl Metabolite (Active) |

| Dose | 4,700-15,000 mg/m² | - |

| t1/2 | 178 minutes | - |

| AUC (at highest dose) | 2,350 mM x minutes | 9 mM x minutes |

| Source: Phase I clinical trial with 24-hour continuous infusion.[6] |

Signaling Pathway and Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary mechanism involves enzymatic N-demethylation, leading to the formation of a highly reactive methyldiazonium ion. This ion then transfers a methyl group to nucleophilic sites on DNA, primarily the O6 and N7 positions of guanine. This DNA alkylation triggers cell cycle arrest and apoptosis.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Protocol for a Co-solvent Formulation (for Intraperitoneal or Intravenous Injection):

-

Solubility Testing (Recommended):

-

Before preparing the bulk formulation, it is highly recommended to perform small-scale solubility tests to determine the optimal vehicle composition.

-

Test the solubility of this compound in various solvents and co-solvent systems (e.g., 100% DMSO, DMSO/PEG400 mixtures, DMSO/Saline mixtures).

-

-

Preparation of Vehicle:

-

A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A starting point could be a vehicle composition of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

-

In a sterile vial, add the required volumes of DMSO, PEG400, and Tween 80. Mix thoroughly by vortexing.

-

-

Dissolution of this compound:

-

Weigh the required amount of this compound powder.

-

Add the this compound powder to the co-solvent mixture from step 2.

-

Vortex the mixture vigorously for 2-3 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming (to no more than 37°C) or sonication in a water bath for 5-10 minutes may be employed. Visually inspect for complete dissolution.

-

-

Final Formulation:

-

Once the this compound is completely dissolved in the co-solvent mixture, slowly add the sterile saline or PBS to reach the final desired concentration.

-

Mix thoroughly by inverting the vial several times. The final solution should be clear. If precipitation occurs, the formulation is not suitable and the vehicle composition needs to be adjusted (e.g., by increasing the percentage of co-solvents).

-

-

Sterilization:

-

Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a new sterile vial.

-

-

Storage and Stability:

-

It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light.

-

The stability of this compound in this formulation should be determined if it is to be stored for any length of time.

-

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for preparing and administering this compound in a preclinical animal model.

Safety and Handling

This compound is a cytotoxic agent and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated solutions should be performed in a chemical fume hood or a biological safety cabinet. Dispose of all waste materials in accordance with institutional guidelines for cytotoxic agents.

References